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molecular formula C6H8N2O2 B3038928 1,4-Dimethyl-1H-imidazole-2-carboxylic acid CAS No. 933687-10-6

1,4-Dimethyl-1H-imidazole-2-carboxylic acid

Cat. No. B3038928
M. Wt: 140.14 g/mol
InChI Key: RSKKBASKDJIQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04853027

Procedure details

in a nitrogen atmosphere, 41.0 g of 1-methylimidazole was added to 500 ml of acetonitrile, followed by 70 ml of triethylamine, and the mixture was cooled in an ice bath. 38.63 g of methyl chloroformate was added dropwise over 30 minutes, the mixture was stirred at room temperature overnight, and filtered. The filtrate was stripped of volatiles; the residue was dissolved in 500 ml of methylene chloride and the solution was washed with brine, then water, then dried (Na2SO4) and stripped of solvent. The residue was flash chromatographed on silica gel, with a 975:25 v:v mixture of methylene chloride and methanol as eluent. Evaporation of the solvent gave methyl 1-methylimidazole-2-carboxylic acid (37A), as a light yellow oil.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
38.63 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[C:7](#N)C.Cl[C:11]([O:13]C)=[O:12]>C(N(CC)CC)C>[CH3:7][C:5]1[N:4]=[C:3]([C:11]([OH:13])=[O:12])[N:2]([CH3:1])[CH:6]=1

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
38.63 g
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 500 ml of methylene chloride
WASH
Type
WASH
Details
the solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel, with a 975:25 v
ADDITION
Type
ADDITION
Details
v mixture of methylene chloride and methanol as eluent
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N=C(N(C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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